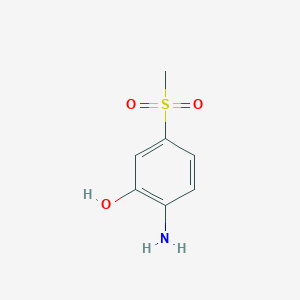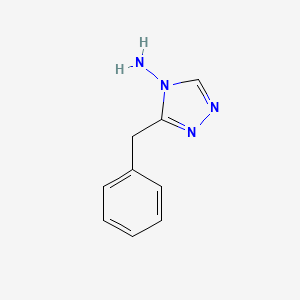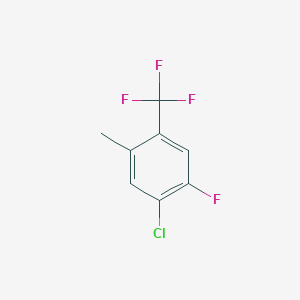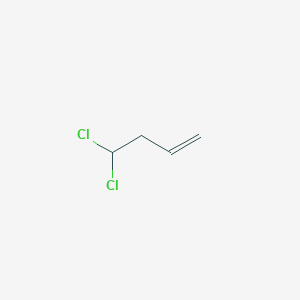
4,4-Dichlorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichlorobut-1-ene is an organochlorine compound with the molecular formula C4H6Cl2. It is a colorless liquid that is used as an intermediate in various chemical reactions and industrial processes. This compound is known for its reactivity due to the presence of two chlorine atoms and a double bond in its structure.
Preparation Methods
4,4-Dichlorobut-1-ene can be synthesized through several methods. One common synthetic route involves the chlorination of butadiene. The process typically involves the following steps:
Chlorination of Butadiene: Butadiene is chlorinated in the presence of a catalyst to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
Isomerization: The mixture is then heated to temperatures between 60-120°C in the presence of a catalyst to isomerize 1,4-dichlorobut-2-ene to 3,4-dichlorobut-1-ene.
Dehydrochlorination: Finally, dehydrochlorination of 3,4-dichlorobut-1-ene with dilute sodium hydroxide solution in the presence of polymerization inhibitors yields this compound.
Chemical Reactions Analysis
4,4-Dichlorobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: It can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common reagents used in these reactions include sodium amide, hydrogen halides, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,4-Dichlorobut-1-ene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biology and Medicine:
Industry: It is used in the production of synthetic rubbers, such as Neoprene, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-dichlorobut-1-ene in chemical reactions typically involves the reactivity of the double bond and the chlorine atoms. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through an S_N2 mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .
Comparison with Similar Compounds
4,4-Dichlorobut-1-ene can be compared with other similar compounds such as:
1,4-Dichlorobut-2-ene: Another organochlorine compound with similar reactivity but different isomeric structure.
3,4-Dichlorobut-1-ene: An isomer that is often produced alongside this compound in industrial processes.
1,2-Dichlorobut-3-ene: A related compound with different substitution patterns on the butene backbone.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form in various chemical reactions .
Properties
CAS No. |
4279-19-0 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
4,4-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h2,4H,1,3H2 |
InChI Key |
TXQSCEZFOCFOMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


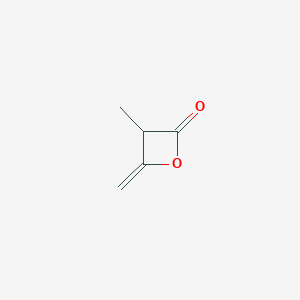
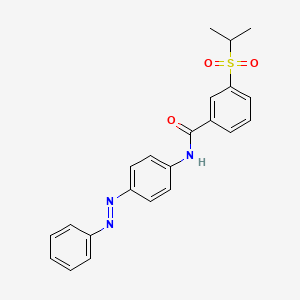
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
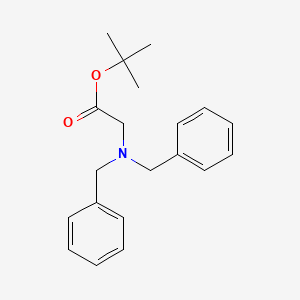
![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)

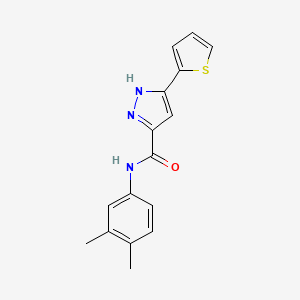
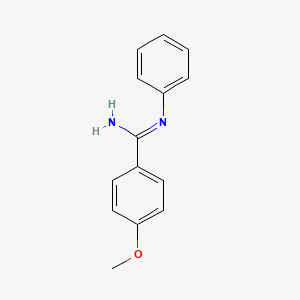
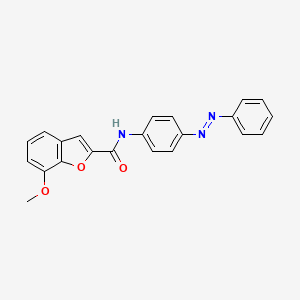
![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)

